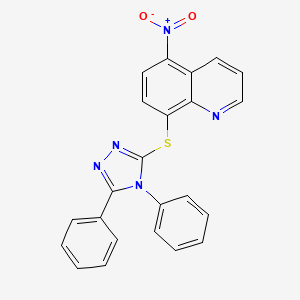

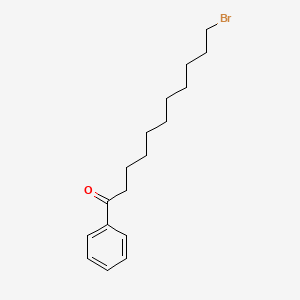

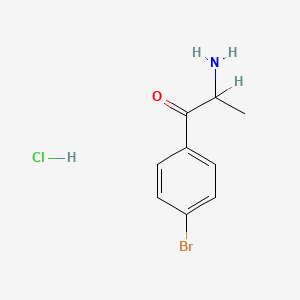

(1-フェニル-1H-1,2,4-トリアゾール-3-イル)メタンアミン塩酸塩

概要

説明

“(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H11ClN4 and a molecular weight of 210.67 . It is a powder that is stored at room temperature .

Physical And Chemical Properties Analysis

“(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride” is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the current search results.作用機序

Target of Action

Similar triazole compounds have been found to interact with β-tubulin , suggesting that this compound might also target tubulin or similar proteins.

Mode of Action

Related triazole compounds have been found to undergo excited-state proton transfer , which could suggest a similar mechanism for this compound

Result of Action

Related triazole compounds have shown cytotoxic activities against certain tumor cell lines , suggesting that this compound might also have potential anticancer effects.

実験室実験の利点と制限

(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride has several advantages for lab experiments. It is easy to synthesize and has high purity, making it a reliable compound for research. (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is also selective and potent, allowing for precise targeting of MAO-A. However, (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride also has some limitations. It has low water solubility, which can make it challenging to administer in vivo. In addition, (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride can be toxic in high doses, requiring careful dosing in animal experiments.

将来の方向性

There are several future directions for research on (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride. One area of interest is the development of (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride-based drugs for the treatment of neurological disorders. Another direction is the study of (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride's effects on other neurotransmitter systems, such as the glutamatergic system. Additionally, the use of (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride in combination with other drugs or therapies is an area of potential research. Finally, the development of more water-soluble forms of (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride could improve its usefulness in in vivo experiments.

科学的研究の応用

抗菌活性

トリアゾール類は、(1-フェニル-1H-1,2,4-トリアゾール-3-イル)メタンアミン塩酸塩と類似の誘導体を含む、抗菌特性について研究されています。 研究によると、特定のトリアゾール化合物は、様々な細菌株および真菌株に対して有意な活性を示すことが示されています .

がん治療

一部のトリアゾール誘導体は、様々な癌細胞株に対して細胞毒性を有することが判明しています。 これは、化学療法レジメンの一部としてがん治療における潜在的な用途を示唆しています .

創薬

トリアゾール環は、ペプチド結合との類似性から、医薬品に共通するモチーフです。 (1-フェニル-1H-1,2,4-トリアゾール-3-イル)メタンアミン塩酸塩のような化合物は、創薬のためのより複雑な分子の合成における重要な中間体となる可能性があります .

農業化学薬品

トリアゾール類は、その生物活性のために、農薬の合成に使用されています。 それらは、殺虫剤や殺菌剤の製剤の一部となる可能性があります .

材料科学

トリアゾール類は、その安定性と独特の特性により、特定の特性を持つ新しい材料の開発のための材料科学で利用できます .

蛍光イメージング

トリアゾール誘導体は、特定の条件下で光を放出する能力があるため、蛍光イメージング技術で使用されることがあります。これは、生物学的研究で役立つ可能性があります .

Safety and Hazards

The safety data sheet for “(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride” indicates that it has some hazards associated with it. The compound has been labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, which indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

生化学分析

Biochemical Properties

(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase IV, which is crucial for DNA replication and cell division . The interaction with topoisomerase IV involves binding to the enzyme’s catalytic domain, thereby preventing it from performing its function. Additionally, (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride has demonstrated antimicrobial activity by targeting bacterial enzymes and disrupting their metabolic processes .

Cellular Effects

The effects of (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride on various cell types and cellular processes are profound. In bacterial cells, this compound inhibits cell division by targeting topoisomerase IV, leading to cell death . In mammalian cells, it has been observed to influence cell signaling pathways and gene expression. For instance, (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the catalytic domain of topoisomerase IV, inhibiting its activity and preventing DNA replication . This inhibition leads to the accumulation of DNA breaks and ultimately cell death. Additionally, (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride can interact with other enzymes and proteins, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride can have lasting effects on cellular function, including sustained inhibition of cell division and alterations in gene expression .

Dosage Effects in Animal Models

The effects of (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to inhibit bacterial growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to mammalian cells . Threshold effects have been observed, where a certain dosage is required to achieve the desired antimicrobial activity without causing harm to the host organism .

Metabolic Pathways

(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound can affect metabolic flux by inhibiting key enzymes involved in DNA replication and cell division . Additionally, (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride can alter metabolite levels, leading to changes in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride within tissues is influenced by its solubility and stability, which are enhanced by its hydrochloride salt form .

Subcellular Localization

The subcellular localization of (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride to interact with its target enzymes and proteins effectively, leading to the desired biochemical and cellular effects .

特性

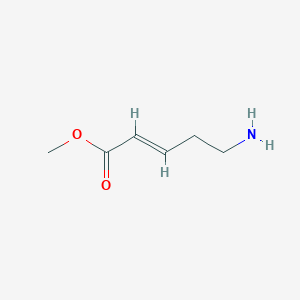

IUPAC Name |

(1-phenyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-6-9-11-7-13(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDDQHRFRCKEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879635-96-8 | |

| Record name | 1H-1,2,4-Triazole-3-methanamine, 1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879635-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl]methylideneamino]pyridine-3-carboxamide](/img/structure/B1661013.png)

![2-[3-(2-Cyanophenoxy)propoxy]benzonitrile](/img/structure/B1661017.png)